molecular formula C12H11NO B1364921 3-(3-Methoxyphenyl)pyridine CAS No. 4373-67-5

3-(3-Methoxyphenyl)pyridine

Cat. No.: B1364921
CAS No.: 4373-67-5
M. Wt: 185.22 g/mol
InChI Key: HLBOAQSKBNNHMW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO. It consists of a pyridine ring substituted with a 3-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(3-Methoxyphenyl)pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 3-bromopyridine and 3-methoxybenzene boronic acid as starting materials. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethoxyethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. This method’s efficiency and relatively mild reaction conditions make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed:

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-Methoxyphenyl)pyridine exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that pyridine derivatives possess anticancer activity. For instance, a recent study identified novel pyridine-bearing compounds that demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential of this compound in cancer therapy .
  • Anti-inflammatory Effects : Pyridine derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyridine derivatives can exhibit effectiveness against a range of bacterial strains, positioning them as potential candidates for antibiotic development .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

  • Drug Development : The compound's ability to modulate biological pathways makes it a target for drug development. Its derivatives have been synthesized and tested for their efficacy as inhibitors of various enzymes involved in disease processes, such as phosphodiesterases and kinases .
  • Research Tool : this compound can serve as a valuable research tool in biochemical studies aimed at understanding disease mechanisms or drug interactions. Its unique structure allows researchers to explore its effects on specific biological targets.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of novel pyridine derivatives, including this compound, and their evaluation against cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values comparable to established anticancer drugs. This study highlights the potential of this compound as a lead compound in anticancer drug discovery .

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory effects of pyridine derivatives in an animal model of inflammation. The results demonstrated that treatment with this compound significantly reduced markers of inflammation, suggesting its potential application in treating inflammatory diseases such as arthritis .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits cytotoxicity against cancer cell lines
Anti-inflammatoryReduces inflammation markers in animal models
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s binding affinity to certain targets, influencing its biological effects .

Comparison with Similar Compounds

  • 3-(3-Methoxyphenoxy)pyridine
  • 3-(Phenoxymethyl)pyridine
  • 3-(2-Hydroxyethyl)pyridine
  • 3-[3-(Benzyloxy)phenyl]pyridine
  • 3-(2-Aminoethyl)pyridine

Comparison: 3-(3-Methoxyphenyl)pyridine is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .

Biological Activity

3-(3-Methoxyphenyl)pyridine, also known as 2-Hydroxy-3-(3-methoxyphenyl)pyridine, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H11_{11}N O
  • Molecular Weight : 199.23 g/mol
  • CAS Number : 89874-80-6
  • Boiling Point : Approximately 342.2°C
  • LogP : 3.72150 (indicating moderate lipophilicity)

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with pyridine derivatives under acidic or basic conditions. Various methods have been reported, including:

  • Condensation Reactions : Utilizing acid catalysts to promote the formation of the pyridine ring.
  • Electrophilic Aromatic Substitution : Introducing functional groups onto the aromatic ring to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

  • Antichlamydial Activity : Compounds similar to this compound have shown selective activity against Chlamydia species, suggesting potential as a therapeutic agent for chlamydial infections .
  • Broad-Spectrum Antibacterial Effects : In vitro studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 30 to 250 µg/mL depending on the strain tested .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties:

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • DNA Binding Affinity : Molecular docking studies suggest that the compound can bind to DNA, which may contribute to its anticancer effects by disrupting replication processes .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : It is hypothesized that this compound can affect signaling pathways related to inflammation and cell growth.

Case Studies

  • Study on Antichlamydial Activity :
    • A study reported that derivatives similar to this compound exhibited selective activity against Chlamydia at concentrations lower than traditional antibiotics, indicating a potential for developing new treatments .
  • Antibacterial Efficacy Analysis :
    • Research demonstrated that certain derivatives showed significant antibacterial effects with MIC values comparable to established antibiotics, suggesting their viability as alternative therapeutic agents .

Properties

IUPAC Name

3-(3-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBOAQSKBNNHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399710
Record name 3-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4373-67-5
Record name 3-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-bromo anisole (17.4 g, 93.03 mmol) was dissolved in 650 mL tetrahydrofuran and 210 mL water in a 2 L round bottom flask equipped with a magnetic stirrer. Diethyl-(3-pyridyl)borane (15.73 g, 106.99 mmol), sodium carbonate (44.4 g, 418.64 mmol) and dichlorobis(triphenylphosphine)palladium (II) (9.8 g, 13.95 mmol) were added and the mixture heated at reflux for 4 h then cooled to ambient temperature. The mixture was diluted with 300 mL water and extracted with diethyl ether (2×300 mL). The extracts were combined and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resultant oil was purified by flash chromatography (1:1 ethyl acetate/hexanes). Product fractions were concentrated under reduced pressure to yield 17.75 g (99%) of the desired compound as a pale yellow oil.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
15.73 g
Type
reactant
Reaction Step Two
Quantity
44.4 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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